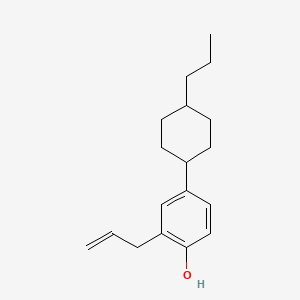
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yl group and a 4-propylcyclohexyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol typically involves the alkylation of a phenol derivative with appropriate alkyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as phase transfer catalysts can also be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or alkanes.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s hydrophobic alkyl groups can interact with lipid membranes, altering their properties and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Prop-2-en-1-yl)phenol: Lacks the 4-propylcyclohexyl group, resulting in different chemical and biological properties.
4-(4-Propylcyclohexyl)phenol: Lacks the prop-2-en-1-yl group, leading to variations in reactivity and applications.
Uniqueness
2-(Prop-2-en-1-yl)-4-(4-propylcyclohexyl)phenol is unique due to the presence of both the prop-2-en-1-yl and 4-propylcyclohexyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
145413-09-8 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-prop-2-enyl-4-(4-propylcyclohexyl)phenol |
InChI |
InChI=1S/C18H26O/c1-3-5-14-7-9-15(10-8-14)16-11-12-18(19)17(13-16)6-4-2/h4,11-15,19H,2-3,5-10H2,1H3 |
InChI-Schlüssel |
MKARXFQFRHRMKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


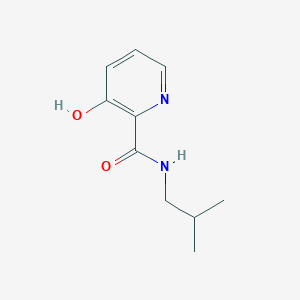
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
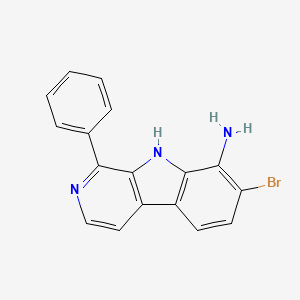
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
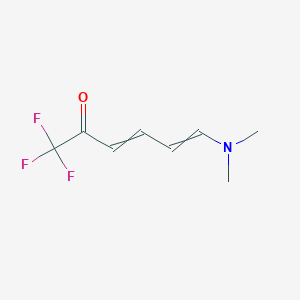
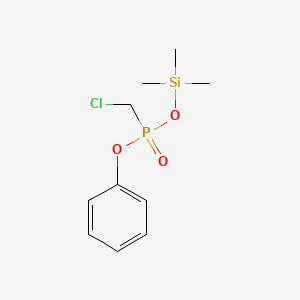
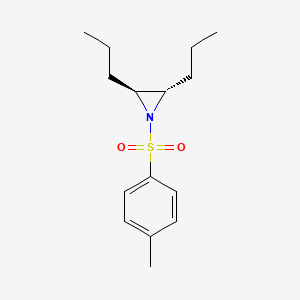
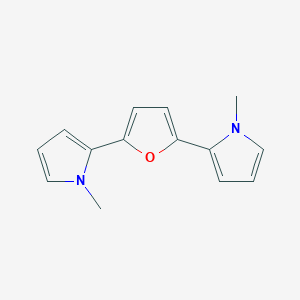
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
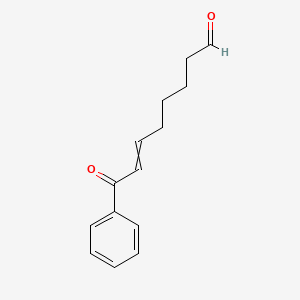
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
